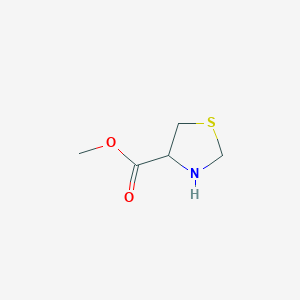

methyl 1,3-thiazolidine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBNAVLHRAPNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902920 | |

| Record name | NoName_3496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60667-24-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbomethoxythiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 1,3-thiazolidine-4-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 1,3 Thiazolidine 4 Carboxylate

Established Synthetic Pathways to the 1,3-Thiazolidine Core

The synthesis of the 1,3-thiazolidine ring system, a key structural motif in various biologically active compounds, is a well-established area of heterocyclic chemistry. The formation of this five-membered ring containing both sulfur and nitrogen atoms typically involves the cyclocondensation of a β-aminothiol with a carbonyl compound. For methyl 1,3-thiazolidine-4-carboxylate, the core structure is derived from the amino acid L-cysteine or its corresponding ester.

Condensation Reactions with Aldehyde and Thiazolidine (B150603) Precursors

The most prevalent method for constructing the 1,3-thiazolidine-4-carboxylic acid framework is the condensation reaction between L-cysteine and an aldehyde. ekb.eg This reaction proceeds by the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of the aldehyde, forming a transient Schiff base or imine intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to cyclization and the formation of the stable thiazolidine ring. researchgate.net This process is often carried out in a mixed solvent system, such as water and ethanol. ekb.egmdpi.com

The reaction is versatile and can accommodate a wide range of aldehydes, leading to various 2-substituted thiazolidine derivatives. mdpi.comnanobioletters.com For instance, the reaction of L-cysteine with acetaldehyde (B116499) yields 2-methyl-1,3-thiazolidine-4-carboxylic acid. researchgate.net The stereochemistry at the C4 position is typically retained from the parent L-cysteine, resulting in the (4R) configuration. researchgate.net However, a new stereocenter is created at the C2 position, leading to the formation of a mixture of diastereomers (cis and trans isomers), the ratio of which can be influenced by the reaction solvent and conditions. nanobioletters.com

| Thiol Precursor | Aldehyde/Ketone | Resulting Thiazolidine Core | Reference |

|---|---|---|---|

| L-Cysteine | Acetaldehyde | 2-methyl-1,3-thiazolidine-4-carboxylic acid | researchgate.net |

| L-Cysteine | p-Hydroxy Benzaldehyde derivative | 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid | nanobioletters.com |

| L-Cysteine | Benzaldehyde | 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | mdpi.com |

| L-Cysteine | Formaldehyde (B43269) | 1,3-thiazolidine-4-carboxylic acid | rsc.org |

Esterification Strategies for Methyl Carboxylate Formation

To obtain the target compound, this compound, the carboxylic acid functional group of the thiazolidine core must be converted into a methyl ester. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the thiazolidine-4-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the formation of the methyl ester product. masterorganicchemistry.com

Alternative modern esterification methods can also be employed, which often proceed under milder conditions. These can involve the use of coupling reagents that activate the carboxylic acid. For example, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form an active intermediate that readily reacts with methanol. nih.gov Another approach involves the use of silica (B1680970) chloride as an efficient heterogeneous catalyst for the esterification of carboxylic acids with alcohols.

| Carboxylic Acid Substrate | Esterification Method/Reagents | Product | Reference |

|---|---|---|---|

| Generic Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

| Nω-nitro-l-arginine | EDC, 1-Hydroxybenzotriazole, Methanol | Nω-nitro-l-arginine methyl ester | nih.gov |

| Generic Carboxylic Acid | Silica Chloride, Alcohol | Ester | organic-chemistry.org |

One-Pot Synthesis Approaches for Thiazolidine Derivatives

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot synthesis methodologies have been developed for thiazolidine derivatives. nih.gov These approaches combine multiple reaction steps, such as condensation and cyclization, into a single procedural operation without isolating intermediates. For the synthesis of related thiazolidin-4-ones, one-pot, three-component reactions involving an amine, an aldehyde, and thioglycolic acid are frequently reported. nih.govnih.govekb.eg

This strategy can be adapted for the synthesis of methyl 1,3-thiazolidine-4-carboxylates. A one-pot approach could involve the direct reaction of L-cysteine methyl ester with an aldehyde. In this scenario, the ester is prepared beforehand or formed in situ, and the subsequent condensation and cyclization occur in the same reaction vessel. Research has demonstrated the successful one-pot synthesis of various thiazolidine-4-carboxylic acids by reacting L-cysteine with different aldehydes in a water/ethanol mixture, achieving high to nearly quantitative yields. mdpi.com This highlights the feasibility and efficiency of one-pot procedures for constructing the core thiazolidine structure. mdpi.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine, Aldehyde, Thioglycolic Acid | Solvent-free, various catalysts (e.g., FeNi₃-IL MNPs) | 1,3-Thiazolidin-4-one | nih.gov |

| L-cysteine, Aldehydes | Water/Ethanol mixture, 25 °C | 2-substituted-1,3-thiazolidine-4-carboxylic acid | mdpi.com |

| Sulfadiazine, Benzaldehydes, Mercaptoacetic acid | Acetic acid catalyst (conventional, ultrasonic, or microwave) | Thiazolidin-4-one with sulfonamide moiety | ekb.eg |

Chemical Reactivity and Derivatization of this compound Analogs

The thiazolidine ring in this compound contains a sulfur atom that is susceptible to oxidation and a reducible ester group, providing avenues for various chemical transformations and the synthesis of novel derivatives.

Oxidation Reactions and Resulting Products

The sulfur atom in the thiazolidine ring is in its lowest oxidation state and can be readily oxidized to form sulfoxides or sulfones. The oxidation of structurally related 2-thiazolines has been studied, and the outcomes depend significantly on the oxidizing agent employed. researchgate.net For example, oxidation of 2-thiazolidines can yield 2-thiazolines. researchgate.net

More potent oxidizing agents can lead to further oxidation or ring-opening. The use of reagents like potassium peroxymonosulfate (B1194676) (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA) on 2-thiazolines has been shown to cause ring-opening, resulting in the formation of disulfides or sulfonic acids. researchgate.net The reaction of 2-phenyl-substituted thiazolines with potassium permanganate (B83412) (KMnO₄) in the presence of benzoic acid can selectively produce the corresponding thiazoline (B8809763) 1,1-dioxides (sulfones) in excellent yields. researchgate.net These sulfones are highly reactive and sensitive to moisture, readily hydrolyzing to sulfinic acids. researchgate.net This reactivity suggests that direct oxidation of this compound would likely target the sulfur atom, yielding sulfoxides or sulfones, with the potential for ring cleavage under stronger oxidative conditions.

| Substrate | Oxidizing Agent | Resulting Product(s) | Reference |

|---|---|---|---|

| 2-Thiazolidines | Ru/PPh₃ or Ru/TMEDA-catalysed TBHP | 2-Thiazolines | researchgate.net |

| 2-Methyl-2-thiazolines | Oxone® | Ring-opened disulfides | researchgate.net |

| 2-Methyl-2-thiazolines | m-CPBA | Ring-opened products | researchgate.net |

| 2-Phenyl-2-thiazolines | KMnO₄ / Benzoic acid | Thiazoline 1,1-dioxides (Sulfones) | researchgate.net |

| 2-Phenyl-2-thiazolines | Peracetic acid (3 equiv.) | Benzoylamino sulfonic acids | researchgate.net |

Reduction Reactions and Resulting Products

The primary site for reduction in this compound is the methyl ester group. The saturated thiazolidine ring itself is generally stable to common reducing agents. The ester functionality can be readily reduced to a primary alcohol using powerful hydride-donating reagents.

The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction would convert the methyl carboxylate group into a hydroxymethyl group, yielding (1,3-thiazolidin-4-yl)methanol. This transformation provides a key intermediate for further derivatization, allowing for the introduction of new functional groups via reactions of the primary alcohol. While less reactive, sodium borohydride (B1222165) (NaBH₄) can also be used for ester reduction, although it often requires higher temperatures or the use of additives to achieve the transformation. The integrity of the thiazolidine ring is typically maintained under these conditions, allowing for selective modification of the ester side chain.

| Functional Group | Reducing Agent | Resulting Functional Group | General Reaction |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Ester Reduction |

| Methyl Ester (-COOCH₃) | Sodium Borohydride (NaBH₄) (harsher conditions) | Primary Alcohol (-CH₂OH) | Ester Reduction |

Nucleophilic Substitution Reactions on the Thiazolidine Ring

The thiazolidine ring of this compound contains a secondary amine at the N-3 position, which serves as a primary site for nucleophilic substitution reactions. While the user prompt mentions an "indole moiety," this is not present in the specified compound; therefore, this section will focus exclusively on reactions involving the thiazolidine nucleus. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, readily participating in acylation and alkylation reactions.

N-Acylation is a common transformation used to protect the nitrogen atom or to introduce functional groups that can be further elaborated. This reaction typically involves treating the thiazolidine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base. For instance, the parent acid, thiazolidine-4-carboxylic acid, can be readily N-acetylated using acetic anhydride. nanobioletters.combiosynth.com This transformation is crucial for modifying the compound's properties and for directing subsequent reactions. nanobioletters.comontosight.ai The resulting N-acetyl derivative can then be used in further synthetic steps, such as reactions involving the carboxylic acid group. sinovid.com

Table 1: Examples of N-Acylation on the Thiazolidine Ring

| Reactant | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Thiazolidine-4-carboxylic acid | Acetic anhydride | N-Acetyl-thiazolidine-4-carboxylic acid | Protection of the amine group for further synthesis. | nanobioletters.combiosynth.com |

| 3-Acetyl-4-thiazolidinecarboxylic acid | N-(phenylmethylene)benzenesulfonamide | Product of reaction between cyclic N-acyl-α-amino acid and sulfonamide | Demonstrates reactivity of N-acylated derivatives. | sinovid.com |

Similarly, N-alkylation can be achieved, although it is less commonly documented for this specific ester. These reactions would involve treating this compound with an alkyl halide or another electrophilic alkyl source to introduce an alkyl group onto the nitrogen atom. Such modifications are fundamental in diversifying the chemical space of thiazolidine derivatives for various applications.

Hydrolysis and Cyclization Reactions

This compound can undergo hydrolysis at two main sites: the methyl ester and the thiazolidine ring itself. Base- or acid-catalyzed hydrolysis of the methyl ester group is a standard transformation that yields the corresponding thiazolidine-4-carboxylic acid. mcmaster.ca

More complex is the hydrolysis of the thiazolidine ring. The ring's stability is pH-dependent, and under certain acidic or basic conditions, it can undergo ring-opening. rsc.org This process can proceed through either C-N or C-S bond cleavage, leading to the formation of intermediates like iminiums or sulfonium (B1226848) ions. rsc.org Studies on related thiazolidine structures have shown that the reaction can be complex, sometimes proceeding through multiple base-catalyzed steps. researchgate.net

The thiazolidine ring is also a key precursor for cyclization reactions, most notably in the generation of azomethine ylides for 1,3-dipolar cycloadditions. researchgate.net The decarboxylative condensation of thiazolidine-4-carboxylic acids with aldehydes or ketones generates non-stabilized azomethine ylides. These reactive intermediates can be trapped in situ by dipolarophiles, such as dimethyl acetylenedicarboxylate, to construct novel, fused heterocyclic systems in a stereoselective manner. researchgate.net

Another significant cyclization pathway involves intramolecular reactions. For instance, after removing a protecting group from the nitrogen (like a Boc group), the resulting secondary amine can act as an intramolecular nucleophile, attacking a carbonyl group elsewhere in the molecule to form a bicyclic lactam. rsc.org This strategy provides an efficient route to complex chiral bicyclic structures. rsc.org

Role as a Synthetic Building Block in Complex Molecule Construction

Thiazolidine-4-carboxylic acids and their esters, such as this compound, are recognized as highly versatile chiral building blocks in organic synthesis. researchgate.netnovapublishers.com Their utility stems from the inherent chirality derived from L-cysteine and the presence of multiple functional groups that can be selectively manipulated.

A primary application is in the synthesis of complex heterocyclic systems. As mentioned, they are precursors to azomethine ylides, which undergo [3+2] cycloaddition reactions to yield fused pyrrolo[1,2-c]thiazole derivatives. researchgate.net This method is powerful for creating polycyclic structures with controlled stereochemistry.

In medicinal chemistry, these thiazolidine derivatives serve as scaffolds for the development of novel therapeutic agents. Researchers have synthesized series of these compounds and evaluated them as inhibitors for enzymes like the neuraminidase of the influenza A virus. nih.govresearchgate.net In one such study, a synthesized thiazolidine derivative showed potent inhibitory activity, suggesting that the thiazolidine ring is a promising scaffold for designing new antiviral drugs. nih.gov The ability to easily generate a library of derivatives by modifying the substituents on the thiazolidine ring makes it an attractive starting point for drug discovery programs. nih.govnih.gov

Table 2: Applications of Thiazolidine-4-Carboxylate Derivatives as Building Blocks

| Application Area | Synthetic Transformation | Resulting Structure/Compound Class | Reference |

|---|---|---|---|

| Heterocyclic Synthesis | 1,3-Dipolar cycloaddition via azomethine ylide | 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles | researchgate.net |

| Medicinal Chemistry | Scaffold for inhibitor design | Influenza Neuraminidase Inhibitors | nih.govresearchgate.net |

| Asymmetric Synthesis | Chiral precursor for target synthesis | Enantiopure bicyclic lactams | rsc.orgnovapublishers.com |

Industrial Synthesis Considerations and Process Optimization

While specific documentation on the industrial-scale synthesis of this compound is limited, general principles for the process optimization of related thiazolidine derivatives can be considered. The synthesis of the core structure typically involves a cyclocondensation reaction between L-cysteine (or its ester) and an aldehyde (in this case, formaldehyde). mcmaster.canovapublishers.com

For industrial applications, the optimization of this reaction would focus on several key parameters to ensure high yield, purity, cost-effectiveness, and environmental sustainability ("green chemistry").

Key Optimization Parameters:

Catalyst: The choice of catalyst is crucial. While the reaction can proceed without one, various catalysts, including novel options like β-cyclodextrin-SO3H or nano-Fe3O4@SiO2-supported ionic liquids, have been shown to improve yields and reaction times for similar thiazolidine syntheses. nih.gov

Solvent and Reaction Conditions: There is a significant trend towards developing solvent-free or aqueous reaction conditions to minimize the use of volatile organic compounds. nih.gov Techniques such as ultrasound-assisted synthesis have also been employed to accelerate the reaction and improve efficiency. nih.gov

Molar Ratio of Reactants: Optimizing the stoichiometry of the reactants is a fundamental aspect of process chemistry. For related syntheses, varying the molar ratio of the amine, aldehyde, and thiol components has been shown to significantly impact the yield of the final thiazolidine product.

Temperature and Reaction Time: These parameters are intrinsically linked and must be carefully controlled to maximize product formation while minimizing side reactions or degradation.

Purification: Developing an efficient, scalable purification protocol is essential. This could involve crystallization, chromatography, or other techniques suitable for large-scale production, with a focus on minimizing solvent use and product loss.

Biological Activities and Pharmacological Spectrum of Methyl 1,3 Thiazolidine 4 Carboxylate Derivatives

Antimicrobial Activity Studies

The thiazolidin-4-one nucleus is a critical pharmacophore that has been explored for its antimicrobial properties. Derivatives have shown notable efficacy against a range of microorganisms, including clinically relevant drug-resistant bacteria and pathogenic fungi.

Efficacy against Drug-Resistant Bacterial Strains (e.g., Methicillin-resistant Staphylococcus aureus, Escherichia coli)

Derivatives of 1,3-thiazolidine-4-carboxylic acid have demonstrated significant potential as agents against methicillin-resistant Staphylococcus aureus (MRSA). A study investigating 2-substituted 1,3-thiazolidine-4-carboxylic acids found that several synthesized compounds exhibited better antibacterial activity against four different MRSA strains compared to standard treatments. researchgate.net Specifically, compounds designated as 8, 9, and 10 in the study showed significant activity against MRSA. researchgate.net

Further research into 2,3-diaryl-thiazolidin-4-ones revealed broad-spectrum antibacterial activity. nih.gov One of the most active compounds, labeled as compound 5, was particularly effective against resistant strains of MRSA, Pseudomonas aeruginosa, and E. coli, proving more potent than ampicillin. nih.gov Another study highlighted two compounds, 3a and 3b, which showed promising antibiofilm activity against MRSA and E. coli. nih.gov Compound 3a had biofilm inhibitory concentrations (BICs) of 8.23 µg/mL against MRSA and 6.62 µg/mL against E. coli. nih.gov Compound 3b was even more potent, with BICs of 2.22 µg/mL against MRSA and 2.03 µg/mL against E. coli. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC/BIC) | Reference |

|---|---|---|---|

| Compound 5 (2,3-diaryl-thiazolidin-4-one) | MRSA, E. coli | More potent than ampicillin | nih.gov |

| Compound 3a | MRSA | BIC: 8.23 µg/mL | nih.gov |

| Compound 3a | E. coli | BIC: 6.62 µg/mL | nih.gov |

| Compound 3b | MRSA | BIC: 2.22 µg/mL | nih.gov |

| Compound 3b | E. coli | BIC: 2.03 µg/mL | nih.gov |

Antifungal Efficacy (e.g., Candida spp.)

The antifungal potential of thiazolidin-4-one derivatives has been well-documented, particularly against various Candida species. A study evaluating a series of these compounds found that hydroxy and nitro derivatives were more potent antifungal agents than the standard medication fluconazole (B54011) against Candida albicans. nanobioletters.com Specifically, chloro-substituted compounds demonstrated moderate to maximum growth inhibition against all tested fungal strains. nanobioletters.com

Another investigation into thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed that several compounds exhibited antifungal activity. mdpi.com For instance, alaninate (B8444949) derivatives with a chloro substituent were highly active against C. albicans. mdpi.com Similarly, some 5-arylidene-2,4-thiazolidinediones have shown high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov One such derivative, Mycosidine®, has been approved for the topical treatment of infections caused by Candida spp. nih.gov The bioactivity of certain thiazolidine (B150603) 4-one derivatives was also tested against the yeast variety Candida, with results indicating an ability to inhibit fungal growth at various concentrations. cellmolbiol.org

| Compound/Derivative Class | Fungal Species | Observed Efficacy | Reference |

|---|---|---|---|

| Hydroxy and Nitro derivatives | Candida albicans | More potent than fluconazole | nanobioletters.com |

| Chloro-substituted derivatives | Fungal strains | Moderate to maximum inhibition | nanobioletters.com |

| Alaninate derivatives (with chloro substituent) | Candida albicans | High activity | mdpi.com |

| Mycosidine® | Candida spp. | Approved for topical treatment | nih.gov |

Anticancer and Cytotoxic Potential

Thiazolidin-4-one derivatives represent a privileged scaffold in the development of novel anticancer agents. nih.govgalaxypub.co Their derivatives have demonstrated significant cytotoxic and antiproliferative activities across a multitude of human cancer cell lines.

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

The cytotoxic effects of thiazolidin-4-one derivatives have been evaluated against a wide array of cancer cell lines. For example, certain derivatives have shown potent activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and central nervous system (CNS) cancer (SF-268) cell lines. galaxypub.co One compound, in particular, demonstrated impressive cytotoxicity, reducing cell growth by 75% in lung cancer, 97% in melanoma, and 84% in renal cancer cell lines at a 10 µM concentration. galaxypub.co

Other studies have reported significant activity against human colon carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and glioblastoma cells. galaxypub.copharmacophorejournal.com A specific derivative, compound 16, showed a potent cytotoxic effect against the Caco-2 colon cancer cell line with an IC₅₀ of 70 µg/mL. tandfonline.com Furthermore, 2,3-diaryl-4-thiazolidinone derivatives have been identified as potent inhibitors of both lung (A549) and breast (MDA-MB-231) cancer cell lines. pharmacophorejournal.com Some of these compounds exhibited sub-micromolar IC₅₀ values and strong anti-migration activity. galaxypub.co

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4 (long alkyl amide chain derivative) | Lung, Melanoma, Renal | 75-97% growth reduction at 10 µM | galaxypub.co |

| Compound 16 | Caco-2 (Colon) | 70 µg/mL | tandfonline.com |

| Compound 17a (Coumarin hybrid) | MCF-7 (Breast) | 1.03 ± 0.05 µM | galaxypub.co |

| Compound 23 (Umbelliferone hybrid) | A549 (Lung) | 0.96 ± 1.09 µM | nih.gov |

| Compounds 13a & 13b (Benzimidazol hybrids) | HCT116 (Colorectal) | 0.05 & 0.12 mM/ml | galaxypub.co |

| Compound E (Quillaic acid derivative) | HCT116 (Colorectal) | 2.46 ± 0.44 μM | frontiersin.org |

Apoptosis Induction Mechanisms

A primary mechanism through which thiazolidin-4-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. nih.gov A key indicator of apoptosis, the activation of caspase-3, has been observed in cancer cells treated with these derivatives. tandfonline.com For instance, treatment of Caco-2 colon cancer cells with certain thiazolidin-4-ones led to an upregulation of caspase-3, confirming their pro-apoptotic role. tandfonline.com

The Bcl-2 family of proteins, which are crucial regulators of apoptosis, are also targeted by these compounds. nih.gov Elevated levels of anti-apoptotic Bcl-2 proteins are linked to cancer development, and some 2-thioxo-4-thiazolidinone derivatives have been shown to inhibit Bcl-2, thereby promoting cancer cell death. nih.gov Further research has demonstrated that treatment with these derivatives can lead to the mitochondrial release of cytochrome c and the cleavage of poly-(ADP-ribose)-polymerase (PARP), which are hallmark events of apoptosis. galaxypub.co Some compounds have been found to induce apoptosis in human leukemia cells and modulate the expression of factors involved in the DNA damage response pathway. nih.govnih.gov

Cell Cycle Arrest Investigations (e.g., G1 phase)

In addition to inducing apoptosis, thiazolidin-4-one derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various phases, preventing the cells from dividing and growing. Several studies have reported that these compounds can induce cell cycle arrest, particularly in the G0/G1 or G1 phase. pharmacophorejournal.comfrontiersin.org For example, treatment of melanoma cells with a specific derivative resulted in cell cycle arrest in the G0/G1 phase. pharmacophorejournal.com Similarly, a quillaic acid derivative was found to induce a dose-dependent G1 phase arrest in HCT116 colorectal cancer cells. frontiersin.org

Other investigations have revealed cell cycle arrest at different checkpoints. Some hybrids have been shown to arrest cells in the S and G2/M phases, while others induce G2/M phase arrest specifically. nih.gov For instance, a coumarin-thiazolidine hybrid was found to cause cell cycle arrest in the S-phase in MCF-7 breast cancer cells. galaxypub.co This ability to halt the cell cycle at critical checkpoints underscores the potential of these compounds to disrupt the uncontrolled proliferation characteristic of cancer cells.

Antidiabetic and Metabolic Pathway Modulation

Thiazolidine-containing compounds, particularly the thiazolidinedione (TZD) class, are well-established agents in the management of type 2 diabetes mellitus (T2DM). nih.gov Their primary mechanism involves enhancing insulin (B600854) sensitivity in peripheral tissues. nih.govrcsb.org

The principal molecular target for the antidiabetic action of thiazolidinedione derivatives is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. researchgate.netnih.gov

Upon activation by a TZD agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR). rcsb.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. researchgate.net This binding modulates the transcription of numerous genes involved in glucose and lipid homeostasis. nih.gov

Activation of PPARγ leads to several beneficial metabolic effects:

Enhanced Insulin Sensitivity: PPARγ activation upregulates the expression of genes like glucose transporter type 4 (Glut4) and c-Cbl-associated protein (CAP), which are crucial for insulin-mediated glucose uptake in adipose tissue and skeletal muscle. rcsb.orgnih.gov

Adipocyte Differentiation: PPARγ plays a critical role in the differentiation of preadipocytes into mature adipocytes, which are essential for the safe storage of fatty acids. nih.gov

Modulation of Adipokines: Activated PPARγ regulates the secretion of adipokines. It increases the production of adiponectin, which has insulin-sensitizing effects, while decreasing the levels of negative modulators of insulin sensitivity like tumor necrosis factor-α (TNF-α) and resistin. nih.gov

By promoting the storage of lipids in adipose tissue, PPARγ agonists help prevent lipid overload in the liver and skeletal muscle, thereby improving their function and response to insulin. nih.gov

The efficacy of methyl 1,3-thiazolidine-4-carboxylate derivatives as hypoglycemic agents has been demonstrated in various experimental animal models of diabetes. These studies typically use models where diabetes is induced by chemicals like alloxan (B1665706) or streptozotocin (B1681764) (STZ), which damage pancreatic β-cells.

In an alloxan-induced diabetic rat model, certain thiazolidinedione derivatives demonstrated potent antihyperglycemic activity over a 30-day treatment period. nih.gov Two standout compounds reduced blood glucose levels by 69.55% and 66.95%, respectively. nih.gov Similarly, another study using an STZ-induced diabetic rat model found that various N-substituted-methyl-1,3-thiazolidine-2,4-dione molecules exhibited antidiabetic potential comparable to the standard drug glibenclamide. mdpi.com

A study on male Wistar rats with STZ-induced diabetes evaluated several TZD derivatives. While some compounds did not significantly decrease blood glucose levels, one derivative, referred to as C81, attenuated the elevated glucose levels, and another, C40, successfully induced a state of normal blood glucose (euglycemia) by the end of the treatment. nih.gov Research on genetically obese and diabetic KKAy mice also identified a thiazolidinedione derivative that exhibited hypoglycemic activity more than 100 times more potent than the commercial drug pioglitazone. nih.gov

Table 1: Hypoglycemic Activity of Thiazolidine Derivatives in Experimental Models

| Compound/Derivative Class | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Thiazolidinedione derivatives | Alloxan-induced diabetic rats | Compounds 6 and 11 reduced blood glucose by 69.55% and 66.95% respectively. | nih.gov |

| 1-((2,4-dioxothiazolidin-5-yl)methyl)-3-(substitutedbenzenesulfonyl)urea | Sucrose-loaded Sprague–Dawley rats | Several compounds showed substantial antihyperglycemic activity. | mdpi.com |

| Thiazolidine-2,4-diones with N-chromen-3-yl ethyl moiety | Alloxan-induced male Wistar rats | All derivatives showed promising glucose-reducing potential, some equipotent with pioglitazone. | mdpi.com |

| TZD derivatives C40 and C81 | STZ-induced male Wistar rats | C40 generated euglycemia; C81 attenuated hyperglycemia. | nih.gov |

| 5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)-benzyl)-2,4-TZD | Genetically diabetic KKAy mice | Potency >100 times that of pioglitazone. | nih.gov |

Anti-inflammatory and Antioxidant Properties

Beyond their metabolic effects, derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities. These properties are interconnected, as oxidative stress is a known trigger for inflammatory processes. scienceopen.com

Thiazolidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways and mediators involved in the inflammatory response. Mechanistic studies have shown that these compounds can inhibit the activation of Nuclear Factor-κB (NF-κB), a central transcription factor that regulates inflammation. jelsciences.com

The anti-inflammatory action involves targeting several pro-inflammatory molecules:

Cytokines: In a mouse model of carrageenan-induced inflammation, treatment with thiazolidine derivatives attenuated inflammatory pain and was associated with a reduction in the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the spinal cord. scienceopen.com Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) is another mechanism that helps alleviate inflammation. jelsciences.com

Enzymes: Some 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of pro-inflammatory prostanoids. nih.gov

Inflammatory Cascades: Thiazolidine derivatives have been shown to reverse inflammatory cascades mediated by oxidative stress, potentially by down-regulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. jelsciences.com

By targeting these fundamental components of the inflammatory process, these compounds can effectively reduce the signs of inflammation in preclinical models. scienceopen.comjelsciences.com

The antioxidant potential of this compound derivatives has been extensively evaluated using various in vitro assays that measure their ability to scavenge free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

In the DPPH assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to decolorize the pre-formed blue-green ABTS radical cation. nih.gov

Numerous studies have demonstrated the potent radical scavenging activity of thiazolidine derivatives.

One study found that a series of 5-arylidenethiazolidine-2,4-dione derivatives were more active than the standard antioxidant, ascorbic acid, with IC50 values (the concentration required to scavenge 50% of radicals) ranging from 9.18 to 32.43 µg/mL. mdpi.com

Another investigation of new thiazolidin-4-one derivatives containing a xanthine (B1682287) moiety reported significant DPPH and ABTS scavenging abilities. nih.gov For instance, hydroxyl-substituted derivatives were over five times more active than their parent compounds in the ABTS assay. nih.gov

The antioxidant activity is often influenced by the substituents on the phenyl ring of the molecule. researchgate.net For example, a derivative bearing a nitro group (NO2) showed DPPH radical scavenging activity (91.63%) comparable to that of ascorbic acid. researchgate.net

Table 2: Antioxidant Activity of Thiazolidine Derivatives in DPPH and ABTS Assays

| Derivative Class | Assay | Result (IC50 / EC50 / % Inhibition) | Reference |

|---|---|---|---|

| 5-Arylidenethiazolidine-2,4-diones | DPPH | IC50 range: 9.18–32.43 µg/mL (more active than ascorbic acid) | mdpi.com |

| Oxazinyl-thiazolidin-4-ones | DPPH | Compound 9a IC50: 6.62 µg/mL | mdpi.com |

| Thiazolidin-4-one-xanthine hybrids | DPPH | Hydroxyl derivative 7a5 EC50: 0.025 mg/mL | nih.gov |

| Thiazolidin-4-one-xanthine hybrids | ABTS | Hydroxyl derivative 7b5 EC50: 0.022 mg/mL | nih.gov |

| Phenolic thiazolidine-2,4-diones | DPPH | Compound 5l showed 92.55% scavenging activity. | nih.gov |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH | 91.63% inhibition | researchgate.net |

| 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) | DPPH | Compound TZD 5 IC50: 27.50 µM | saudijournals.com |

Enzyme Inhibition Mechanisms of Thiazolidine Esters

Derivatives of this compound have been identified as inhibitors of a wide array of enzymes, highlighting their potential as therapeutic agents for various diseases. The thiazolidinone ring often plays a key role, sometimes acting as a mimic of biological structures like the diphosphate (B83284) group of a native ligand. researchgate.net

Metabolic Enzymes: A series of thiazolidin-4-one derivatives demonstrated potent inhibitory activity against several metabolic enzymes. researchgate.net They were found to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II) with Ki values in the nanomolar range. researchgate.net The same study also reported significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.net

Carbohydrate-Digesting Enzymes: In the context of diabetes, the inhibition of α-amylase, an enzyme responsible for the breakdown of starch, is a key therapeutic strategy. nih.gov Several thiazolidinedione derivatives have shown higher inhibitory potential against α-amylase than the standard drug acarbose (B1664774), with IC50 values as low as 11.8 µg/mL. mdpi.com

Bacterial Enzymes: The 4-thiazolidinone core has been shown to inhibit the bacterial enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. researchgate.net This makes these compounds potential leads for novel antibacterial agents. researchgate.net

Kinases and Proteases: Thiazolidinone derivatives have also been found to inhibit protein kinases and proteases. For example, certain compounds showed high inhibitory activity against PIM-1 and PIM-2 kinases, which are involved in cancer progression. nih.gov Others have been identified as potent inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue damage during chronic inflammation, with one derivative exhibiting an IC50 value of 40 nM. nih.gov

Table 3: Enzyme Inhibition Profile of Thiazolidine Derivatives

| Enzyme Target | Derivative Class | Key Finding (IC50 / Ki) | Reference |

|---|---|---|---|

| Human Carbonic Anhydrase I (hCA-I) | Thiazolidin-4-one derivatives | Ki range: 161.28–943.13 nM | researchgate.net |

| Human Carbonic Anhydrase II (hCA-II) | Thiazolidin-4-one derivatives | Ki range: 151.77–879.89 nM | researchgate.net |

| Acetylcholinesterase (AChE) | Thiazolidin-4-one derivatives | IC50 range: 823.71–984.32 nM | researchgate.net |

| α-Amylase | Thiazolidinedione derivatives | IC50 range: 11.8–21.34 µg/mL | mdpi.com |

| MurB (bacterial enzyme) | 4-Thiazolidinones | (aS)a-Butyl-2-[3-[4-(1,1-dimethylethyl)phenoxy]phenyl]-4-oxo-3-thiazolidineacetic acid IC50: 7.7 µM | researchgate.net |

| PIM-2 Kinase | Thiazolidin-4-one derivatives | Compound 73d IC50: 0.976 µM | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | 4-Thiazolidinone derivatives | Compound 23 IC50: 40 nM | nih.gov |

Urease Inhibition Studies (e.g., Jack bean, Bacillus pasteurii)

Derivatives of thiazolidine have been investigated for their potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. daneshyari.com This enzymatic activity is a significant factor in the pathogenesis of diseases caused by ureolytic bacteria, such as Helicobacter pylori, and contributes to agricultural and environmental problems. daneshyari.comjcsp.org.pk Studies have explored the inhibitory effects of these derivatives on urease from both plant (Jack bean) and bacterial (Bacillus pasteurii) sources.

A study on a series of thiazolidine-4-carboxylic acid esters revealed them to be potent urease inhibitors. jcsp.org.pk The inhibitory activity was found to be dependent on the nature of the alkyl chain of the ester. For instance, the activity against both Jack bean and Bacillus pasteurii urease increased from the methyl ester to the heptyl ester. Further lengthening of the alkyl chain, as seen in n-octyl and n-nonyl analogues, resulted in decreased inhibitory activity. jcsp.org.pk Notably, 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate demonstrated potent inhibition with IC50 values of 0.33 µM against Jack bean urease and 0.30 µM against Bacillus pasteurii urease, significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 21.01 µM and 15.66 µM, respectively). jcsp.org.pk Generally, these ester derivatives were more effective against the bacterial urease than the plant-based enzyme. jcsp.org.pk

In another study, a series of 4-thiazolidinone analogs were synthesized and evaluated for their inhibitory activity against Bacillus pasteurii urease. daneshyari.com Several of these compounds exhibited outstanding inhibitory potential, with IC50 values significantly better than that of the reference compound, thiourea (IC50 = 21.25 ± 0.15 μM). For example, compounds with specific substitutions on the phenyl ring attached to the thiazolidinone core showed IC50 values as low as 1.73 ± 0.001 μM. daneshyari.com Similarly, thioxothiazolidinyl-acetamide derivatives have been identified as significant urease inhibitors, with one of the most active compounds, N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, displaying an IC50 value of 1.473 µM against Bacillus pasteurii urease. nih.gov This is substantially more potent than the standard inhibitors hydroxyurea (B1673989) (IC50 = 100.21 ± 2.5 µM) and thiourea (IC50 = 23.62 ± 0.84 µM). nih.gov

| Compound | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate | Jack bean | 0.33 | Thiourea | 21.01 |

| 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate | Bacillus pasteurii | 0.30 | Thiourea | 15.66 |

| 4-Thiazolidinone analog 20 | Bacillus pasteurii | 1.73 ± 0.001 | Thiourea | 21.25 ± 0.15 |

| 4-Thiazolidinone analog 15 | Bacillus pasteurii | 2.31 ± 0.002 | Thiourea | 21.25 ± 0.15 |

| N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | Bacillus pasteurii | 1.473 | Thiourea | 23.62 ± 0.84 |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of diabetes mellitus. nih.govrsc.org Thiazolidine derivatives have emerged as potential inhibitors of this enzyme.

Research into thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety has identified compounds with significant in vitro α-amylase inhibitory activity. nih.gov One particular compound, at a concentration of 100 μg/mL, demonstrated a remarkable 90.04% inhibition of the enzyme. nih.govrsc.org The inhibitory effect of these compounds was found to be concentration-dependent, with a notable increase in percentage inhibition when the concentration was raised from 50 μg/mL to 100 μg/mL. nih.gov

Another study focused on novel thiazolidine-4-carboxylic acid derivatives and their inhibitory effects on both α-amylase and α-glucosidase. jpbsci.comresearchgate.net One of the synthesized compounds proved to be an outstanding α-amylase inhibitor, with an IC50 value of 24.13 µg/mL, surpassing the standard drug acarbose (IC50 = 32.27 µg/mL). jpbsci.comresearchgate.net Similarly, a series of thiazolidinedione (TZD) derivatives were evaluated, and one compound, TZDD2, showed the best inhibitory activity against α-amylase with an IC50 value of 18.24 µg/mL. mdpi.com

| Compound Type/Name | Inhibitory Activity | Reference Compound | Reference Activity |

|---|---|---|---|

| Thiazolidine-4-one with pyrazole moiety (Compound 5a ) | 90.04% inhibition at 100 µg/mL | - | - |

| Thiazolidine-4-carboxylic Acid Derivative (Compound 5e ) | IC50 = 24.13 µg/mL | Acarbose | IC50 = 32.27 µg/mL |

| Thiazolidinedione Derivative (TZDD2 ) | IC50 = 18.24 µg/mL | Acarbose | - |

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, XO inhibitors are used clinically to manage these conditions.

A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.gov In this study, one compound, designated 6k, exhibited the most potent XO inhibitory activity with an IC50 value of 3.56 μmol/L. This level of inhibition was approximately 2.5 times more potent than the clinically used drug allopurinol. nih.gov The structure-activity relationship analysis indicated that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. Further kinetic studies revealed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

| Compound | IC50 (µmol/L) | Reference Compound | Inhibition Type |

|---|---|---|---|

| Thiazolidine-2-thione derivative 6k | 3.56 | Allopurinol | Mixed-type |

Prolyl Endopeptidase Inhibition

Prolyl endopeptidase (PEP) is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues and is implicated in the regulation of various physiological processes. nih.gov Thiazolidine derivatives have been shown to be potent and specific inhibitors of this enzyme.

A study investigating a series of N-blocked L-proline-containing compounds found that introducing a sulfur atom into the pyrrolidine (B122466) ring significantly enhanced inhibitory activity against prolyl endopeptidase from bovine brain. nih.gov Specifically, replacing the pyrrolidine ring with a thiazolidine or thiazolidine aldehyde (thioprolinal) moiety, or converting L-proline to an L-thioproline residue, led to a marked increase in potency. nih.gov

Two derivatives, N-benzyloxycarbonyl-L-thioprolyl-thiazolidine (Z-Thiopro-thiazolidine) and Z-L-Thiopro-L-thioprolinal, demonstrated exceptionally strong inhibition with Ki values of 0.36 nM and 0.01 nM, respectively. These values are significantly lower than that of N-benzyloxycarbonyl-L-prolyl-L-prolinal (Ki = 3.7 nM), which was considered a highly effective inhibitor. nih.gov

| Compound | Ki (nM) | Reference Compound | Reference Ki (nM) |

|---|---|---|---|

| N-benzyloxycarbonyl-L-thioprolyl-thiazolidine | 0.36 | N-benzyloxycarbonyl-L-prolyl-L-prolinal | 3.7 |

| Z-L-Thiopro-L-thioprolinal | 0.01 | N-benzyloxycarbonyl-L-prolyl-L-prolinal | 3.7 |

Other Pharmacological Actions of Thiazolidine Derivatives

The thiazolidine nucleus is a versatile scaffold that has been incorporated into a wide range of biologically active molecules, leading to a broad spectrum of pharmacological activities. researchgate.nete3s-conferences.org Beyond the specific enzyme inhibitions detailed above, thiazolidine derivatives have been reported to possess numerous other therapeutic properties.

These include:

Antimicrobial activity : Thiazolidine derivatives have shown efficacy against various microbial pathogens. researchgate.netiosrjournals.org

Anti-diabetic effects : This class of compounds has been explored for its potential in managing diabetes. researchgate.netorientjchem.org

Anti-cancer properties : Various derivatives have been synthesized and screened for their activity against cancer cell lines. researchgate.netiosrjournals.orgijpdd.org

Anti-inflammatory and analgesic actions : Thiazolidinones have been noted for their anti-inflammatory and pain-relieving effects. researchgate.netorientjchem.orgijpdd.org

Anticonvulsant activity : Certain thiazolidine derivatives have been investigated for their potential in controlling seizures. researchgate.netorientjchem.org

Anti-HIV activity : The thiazolidine ring is present in compounds that have been evaluated for their ability to inhibit the human immunodeficiency virus. researchgate.netorientjchem.org

The diverse biological profile of thiazolidinone derivatives is attributed to the successful addition of various functional groups to the core ring structure, which expands their spectrum of actions. ijpdd.org This has made the thiazolidine scaffold a subject of significant interest for medicinal chemists in the development of new therapeutic agents. orientjchem.org

Mechanistic Elucidation of Biological Action of Methyl 1,3 Thiazolidine 4 Carboxylate Analogs

Molecular Target Identification and Binding Affinity

The biological effects of methyl 1,3-thiazolidine-4-carboxylate analogs are rooted in their ability to bind to and modulate the function of various molecular targets.

Interaction with Enzymes and Receptors

Thiazolidine-based compounds are recognized for their interaction with a diverse array of enzymes and receptors, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.netnih.govnih.gov The thiazolidin-4-one ring is a key pharmacophore that can be modified at positions 2, 3, and 5 to enhance affinity and selectivity for different biological targets. nih.gov

Research has identified several key protein targets. For instance, certain thiazolidine (B150603) derivatives act as potent and selective inhibitors of M-tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov Others, particularly the thiazolidinedione class, are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. mdpi.comresearchgate.net In the realm of antibacterial activity, analogs have been shown to inhibit metallo-β-lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1, which are critical enzymes in bacterial antibiotic resistance. mdpi.com Additional enzymatic targets include human peroxiredoxin 5, which is involved in combating oxidative stress, and various kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov

The table below summarizes the diverse enzyme and receptor interactions of various thiazolidine-4-carboxylate analogs.

| Class of Analog | Molecular Target | Biological Activity |

| Indoline-2-one-3-spirothiazolidines | M-tuberculosis protein tyrosine phosphatase B (MptpB) | Antitubercular |

| Thiazolidinediones (TZDs) | Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | Antidiabetic |

| 2-Mercaptomethyl-thiazolidines | Metallo-β-lactamases (NDM-1, VIM-2, IMP-1) | Antibacterial (resistance inhibition) |

| Thiazolidine-2,4-diones | VEGFR-2/EGFR T790M tyrosine kinase | Anticancer |

| Thiazolidin-4-one derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neuromodulatory |

| Thiazolidin-4-one derivatives | Human Carbonic Anhydrase I-II (hCA I-II) | Diuretic/various |

| Thiazolidin-4-one derivatives | YycG histidine kinase | Antibacterial |

| Thiazolidin-4-one derivatives | α-amylase, α-glucosidase | Antidiabetic |

| Ponesimod (a thiazolidin-4-one) | Sphingosine-1-phosphate receptor | Immunomodulatory |

Substrate Binding and Reactivity Investigations

Molecular docking and binding studies have provided detailed insights into how these analogs interact with their targets. For example, the inhibition of metallo-β-lactamases by 2-mercaptomethyl-thiazolidines involves the thiazolidine ring lying perpendicularly in the active site. mdpi.com The potency of these inhibitors is influenced by their stereochemistry, with certain enantiomers showing significantly lower inhibition constants (Ki values). mdpi.com These studies highlight the importance of sulphur–π interactions in the binding mechanism. mdpi.com

In the case of VEGFR-2 inhibition, docking studies revealed that thiazolidine-2,4-dione derivatives form multiple hydrogen bonds with key amino acid residues in the enzyme's binding pocket, such as Cysteine919, Aspartate1046, Glutamate885, and Lysine868. The specific functional groups on the thiazolidine scaffold, such as the acetamide (B32628) linker and the carbonyl group at position-2, play crucial roles in establishing these essential interactions, mimicking the binding of known inhibitors like sorafenib.

Intracellular Signaling Pathway Modulation

Beyond direct target binding, this compound analogs exert their effects by modulating complex intracellular signaling cascades that govern cell fate and function.

DNA Synthesis Interference

Certain thiazolidine-2,4-dione derivatives have been shown to interfere with DNA integrity. DNA cleavage studies demonstrate that these compounds can induce digestion of plasmid DNA. At lower concentrations, partial DNA digestion is observed, but as the concentration increases, complete digestion of linear DNA and partial cleavage of supercoiled DNA can occur. This activity suggests a mechanism that inhibits DNA transcription and replication, which is a common strategy for restraining the growth of tumor cells.

MAPK and PI3K/Akt Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that regulate cellular processes like growth, proliferation, and survival. Thiazolidinediones have been demonstrated to inhibit the PI3K/Akt pathway. Studies in vascular smooth muscle cells showed that these compounds produce a significant decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway is a rapid and important mechanism for modulating cellular function.

Furthermore, thiazolidin-4-one derivatives also modulate the MAPK signaling pathway. In vitro experiments have shown that specific analogs can significantly increase the phosphorylation of p38 MAP kinase. nih.gov The activation of lysophosphatidic acid (LPA) receptors is known to trigger signaling through both the MAPK/Ras and PI3K/Akt pathways; notably, novel thiazolidin-4-one derivatives have been specifically designed as antagonists for the LPA1 receptor to disrupt these downstream signals in cancer therapy. nih.gov

Disruption of Bacterial Integrity and Metabolism

Analogs of this compound exhibit significant antibacterial activity by targeting essential bacterial processes, thereby disrupting cellular integrity and metabolic functions. The core thiazolidine structure is vital for this bioactivity, which is attributed to the presence of nitrogen and sulfur atoms. nih.gov

A primary mechanism is the inhibition of key enzymes necessary for bacterial survival and resistance. As mentioned, the inhibition of metallo-β-lactamases by certain thiazolidine derivatives can restore the effectiveness of carbapenem (B1253116) antibiotics against resistant bacterial strains. mdpi.com Other derivatives have been found to inhibit bacterial RNA polymerase, directly halting the transcription of essential genes.

Furthermore, these compounds can disrupt pathways involved in maintaining the bacterial cell structure and community behavior. For example, some thiazolidin-4-one derivatives act by inhibiting the YycG histidine kinase, a crucial enzyme in cell wall metabolism and the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. By interfering with these fundamental metabolic and structural maintenance pathways, these compounds effectively compromise bacterial integrity and viability.

Physiological Effects and Biochemical Pathways

The biological actions of this compound and its analogs are diverse, stemming from their interactions with various physiological and biochemical pathways. The thiazolidine ring is a versatile scaffold in medicinal chemistry, and modifications to its structure lead to a wide range of pharmacological activities. nih.govnih.gov Research has elucidated several key mechanisms through which these compounds exert their effects, including enzyme inhibition, receptor modulation, and antioxidant activity.

Enzyme Inhibition

A significant mechanism of action for thiazolidine-4-one derivatives, which are structurally related to this compound, is the inhibition of key metabolic enzymes. Studies have demonstrated potent inhibitory effects against human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

Carbonic Anhydrase Inhibition : Thiazolidin-4-one analogs have shown strong inhibitory potential against hCA I and hCA II, with Ki values indicating potent activity, in some cases surpassing that of the standard inhibitor acetazolamide. researchgate.net The proposed mechanism involves the coordination of the thiazolidinone molecule with the Zn ion in the enzyme's active site. researchgate.net

Cholinesterase Inhibition : The same series of compounds also displayed significant inhibitory activity against AChE and BChE, enzymes crucial for neurotransmission. researchgate.net This suggests a potential role for these analogs in modulating cholinergic pathways.

| Compound Type | Target Enzyme | Inhibitory Value (Ki or IC50) | Standard Reference |

|---|---|---|---|

| Thiazolidin-4-one Analogs | hCA-I | Ki: 161.28 ± 16.91 to 943.13 ± 57.23 nM | Acetazolamide (Ki: 847.18 ± 75.41 nM) |

| Thiazolidin-4-one Analogs | hCA-II | Ki: 151.77 ± 21.42 to 879.89 ± 57.70 nM | Acetazolamide (Ki: 776.12 ± 70.62 nM) |

| Thiazolidin-4-one Analogs | AChE | IC50: 823.71 to 984.32 nM | Tacrine (IC50: 928.85 nM) |

| Thiazolidin-4-one Analogs | BChE | IC50: 321.88 to 879.02 nM | Tacrine (IC50: 691.41 nM) |

Data sourced from a 2023 study on carboxylate and sulfonate derivatives of thiazolidin-4-one. researchgate.net

Anticancer Activity and Associated Pathways

Certain analogs of thiazolidin-4-one have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The underlying biochemical pathways involve the induction of programmed cell death (apoptosis) and interference with the cell cycle. For instance, specific carvone-thiazolidin-4-one hybrids were found to induce apoptosis through a caspase-3 pathway manner in fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines. nih.gov

| Compound Series | Cancer Cell Line | Activity (IC50) | Standard Reference |

|---|---|---|---|

| Isatin-based thiazolidin-4-ones (28b) | HepG2 (Liver) | 4.97 µM | Doxorubicin (4.50 µM) |

| Isatin-based thiazolidin-4-ones (28b) | MCF-7 (Breast) | 5.33 µM | Doxorubicin (4.17 µM) |

| Isatin-based thiazolidin-4-ones (28b) | HT-29 (Colon) | 3.29 µM | Doxorubicin (4.01 µM) |

| Thiazolidine-4-one-phenylaminopyrimidine hybrids (27b) | K-562 (Leukemia) | 4.86 µM | - |

IC50 values represent the concentration required to inhibit 50% of cell growth. nih.govmdpi.com

Antioxidant Effects and Radical Scavenging

Thiazolidine derivatives are recognized for their antioxidant properties. nih.govnanobioletters.com The mechanism of action involves the scavenging of reactive oxygen species (ROS), which helps to protect cells from oxidative stress. encyclopedia.pub Some thiazolidine-4-one derivatives have shown potent inhibition of lipid peroxidation. nih.govmdpi.com Furthermore, research indicates that certain analogs can be adapted to interact with human peroxiredoxin 5 enzymes, which are crucial in cellular defense against free radicals. nih.gov This antioxidant capacity is a key physiological effect of this class of compounds.

Receptor Modulation and Signal Transduction

Analogs such as thiazolidine-2,4-diones are well-known for their role in metabolic regulation, particularly in the treatment of diabetes. nih.gov Their primary biochemical pathway involves acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govencyclopedia.pubresearchgate.net Activation of this nuclear receptor modulates the transcription of genes involved in glucose and lipid metabolism.

Other thiazolidinone compounds have been identified as allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR). researchgate.net These molecules can positively modulate receptor activity, leading to the stimulation of cAMP production and the activation of downstream signaling cascades like the AKT and ERK pathways. researchgate.net

Prodrug Functionality

Thiazolidine-4-carboxylic acids can function as prodrugs for (R)-cysteine. researchgate.net These compounds are designed to be metabolized intracellularly, releasing (R)-cysteine. This amino acid is a vital precursor for the in vivo synthesis of glutathione (B108866), a major endogenous antioxidant. This pathway highlights a mechanism where thiazolidine derivatives can bolster cellular antioxidant defenses. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Methyl 1,3 Thiazolidine 4 Carboxylate Derivatives

Influence of Substituent Variations on Biological Activity

The biological activity of methyl 1,3-thiazolidine-4-carboxylate derivatives is profoundly influenced by the nature and position of various substituents on the thiazolidine (B150603) ring and its appended functionalities. nih.govresearchgate.net Modifications at position 4, substitutions on the heterocyclic ring system, alterations in ester alkyl chain length, and stereochemistry all play crucial roles in determining the pharmacological profile of these compounds. nih.govnih.gov

Effects of Esterification at Position 4

Esterification of the carboxylic acid at position 4 of the thiazolidine ring is a common strategy to modulate the physicochemical properties and biological activity of these derivatives. The methyl ester, as in the parent compound, is often just a starting point for the synthesis of a variety of other esters. While direct, comprehensive studies focusing solely on the effect of varying the ester group are not abundant, the existing literature allows for the inference of its importance. For instance, in the pursuit of novel inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), the methyl ester of a 4-thiazolidinone (B1220212) derivative was observed to be located at the entrance of the binding site, where it interacts with hydrophobic residues. nih.gov This suggests that the nature of the ester group can significantly impact ligand-receptor interactions.

In another study focused on thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors, a series of compounds with the carboxylic acid functionality were evaluated, with the most potent compound in one series having an IC50 value of 0.14 μM. nih.govresearchgate.net This highlights the importance of the carboxylate group, and by extension, its esterified forms, in interacting with the target enzyme. The conversion of the carboxylic acid to its methyl ester in nitro-l-arginine derivatives, which were then further modified to form 1,3-thiazolidine-4-ones, resulted in compounds with improved antioxidant scavenging ability compared to the parent molecule. nih.gov

Role of Ring Substitutions (e.g., Indole (B1671886) Moiety, Nitrogen)

Substitutions on the thiazolidine ring itself, as well as on aromatic moieties attached to it, are a cornerstone of SAR studies. The introduction of different functional groups can lead to significant changes in biological activity.

For instance, the incorporation of an indole moiety has been explored in the design of various bioactive compounds. Isatin-based thiazolidin-4-one derivatives have demonstrated notable anticancer activity against cell lines such as HepG2, MCF-7, and HT-29. mdpi.com The position and nature of substituents on the indole ring can further fine-tune this activity.

The introduction of other heterocyclic rings, such as quinazoline (B50416) , can also modulate activity. In one study, introducing a quinazoline moiety at position 3 of the thiazolidin-4-one ring led to a decrease in cytotoxic activity against A549 and MDA-MB-231 cell lines. nih.govmdpi.com Conversely, thiazolidin-4-one-1,3,4-oxadiazole hybrids have shown noteworthy cytotoxic activity against MCF-7, A549, and HeLa cell lines, with some derivatives exhibiting potency comparable to doxorubicin. nih.govmdpi.com

The nature of substituents on an aryl ring attached to the thiazolidine core is also critical. For example, in a series of imidazopyridine-thiazolidin-4-one hybrids, a para-hydroxy group on the aryl ring was found to be most potent against MCF-7 and DU145 cancer cell lines, while a 5-methyl analogue was most effective against A549. nih.gov The presence of electron-withdrawing or electron-donating groups on a phenyl ring can enhance antibacterial effectiveness. researchgate.net For example, in a series of 1,3-thiazolidine-4-one derivatives of ibuprofen, compounds with a nitro group (NO2) or an amino group (NH2) on the phenyl ring showed significantly higher antioxidant activity than the parent drug. mdpi.com

The table below summarizes the influence of various ring substitutions on the biological activity of thiazolidine-4-carboxylate derivatives.

| Scaffold/Substituent | Biological Activity | Key Findings | Reference |

| Isatin-thiazolidin-4-one | Anticancer | Active against HepG2, MCF-7, and HT-29 cell lines. | mdpi.com |

| Quinazoline at position 3 | Anticancer | Decreased cytotoxic activity against A549 and MDA-MB-231 cell lines. | nih.govmdpi.com |

| 1,3,4-Oxadiazole (B1194373) hybrid | Anticancer | Potent activity against MCF-7, A549, and HeLa cell lines. | nih.govmdpi.com |

| Imidazopyridine-thiazolidin-4-one | Anticancer | Para-hydroxy group on aryl ring potent against MCF-7 and DU145; 5-methyl analogue effective against A549. | nih.gov |

| Phenyl ring with NO2 or NH2 | Antioxidant | Significantly increased radical scavenging ability compared to ibuprofen. | mdpi.com |

| 5-nitrofuran-2-yl substituent | Anticancer | Promising anti-breast cancer activity. | nih.govmdpi.com |

Impact of Alkyl Chain Length in Ester Derivatives on Enzyme Inhibition

The length of the alkyl chain in ester derivatives at position 4 can influence the compound's interaction with the target enzyme, although this effect appears to be target-dependent. In a study on 4-thiazolidinone derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH), variations in the carbon chain length of the ester group did not show an apparent effect on the inhibitory activity. nih.gov This suggests that for this particular enzyme, the hydrophobic pocket accommodating the ester group may be large enough to tolerate different alkyl chain lengths without a significant impact on binding affinity.

However, in other biological contexts, the alkyl chain length can be a critical determinant of activity. For thiazolidinedione derivatives, the chain length can influence their ability to form strong interactions within the binding site of enzymes like dipeptidyl peptidase-4 (DPP-4), with weaker inhibition observed potentially due to suboptimal chain length or size. mdpi.com

Stereochemical Influence on Activity

The thiazolidine ring contains chiral centers, leading to the possibility of stereoisomers, and the biological activity of these isomers can differ significantly. The synthesis of thiazolidine derivatives often results in a mixture of diastereomers (e.g., cis and trans isomers), and their relative proportions can be influenced by the solvent used during the reaction. nanobioletters.com

The importance of stereochemistry is well-established in medicinal chemistry, as stereoisomers can exhibit different affinities for their biological targets. While specific studies detailing the differential activity of this compound enantiomers are not prevalent in the reviewed literature, the general principles of stereoselectivity in drug action strongly suggest that the spatial arrangement of substituents on the chiral carbons of the thiazolidine ring would be a critical factor in determining biological activity. For instance, the synthesis of thiazolidine-4-carboxylic acid derivatives from L-cysteine hydrochloride as neuraminidase inhibitors implies the importance of a specific stereochemical configuration for activity. nih.govresearchgate.net

Bioisosteric Replacements and Scaffold Hybridization

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In the context of thiazolidine derivatives, the thiazolidinone ring itself has been explored as a bioisostere for carboxylic acids. bohrium.com

Scaffold hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. This approach has been successfully applied to 1,3-thiazolidine-4-carboxylate derivatives, leading to the development of potent agents. For example, hybrids of thiazolidin-4-one with 1,3,5-triazine (B166579) have been synthesized and evaluated for their antibiofilm activity. mdpi.com Similarly, the fusion of a pyrazole (B372694) moiety to the thiazolidine-4-one scaffold has been investigated for the development of compounds with anti-inflammatory properties. nih.gov The combination of the thiazolidine-4-one core with a pyrrole (B145914) moiety has also yielded effective antibacterial agents. mdpi.comresearchgate.net

Computational Approaches to SAR and Ligand-Receptor Interactions

Computational methods are invaluable tools for understanding the SAR of this compound derivatives and for guiding the rational design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations provide insights into the molecular features that govern biological activity and the nature of ligand-receptor interactions.

QSAR studies have been employed to develop mathematical models that correlate the structural properties of thiazolidine-4-carboxylic acid derivatives with their biological activity, such as the inhibition of influenza neuraminidase. researchgate.net These models can help predict the activity of novel compounds and identify the key structural features that influence potency.

Molecular docking simulations are used to predict the binding mode of thiazolidine derivatives within the active site of their target proteins. For example, docking studies of 4-thiazolidinone derivatives with human dihydroorotate dehydrogenase revealed that the carbonyl group of the thiazolidinone ring forms a crucial hydrogen bond with a tyrosine residue in the active site. nih.gov Such studies provide a structural basis for understanding SAR and for designing modifications that can enhance binding affinity. Computational modeling has also been used to study the interactions between thiazolidine-2,4-dione derivatives and human peroxiredoxin 5, identifying key hydrogen bond interactions with amino acid residues like Cys47, Arg127, and Thr44. nih.govmdpi.com

DFT calculations can provide insights into the electronic properties and conformational preferences of thiazolidine derivatives, which can influence their biological activity. mdpi.com These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process by allowing for a more targeted and rational approach to lead optimization.

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a ligand (such as a derivative of this compound) into the binding site of a target protein. These simulations are crucial for elucidating the specific molecular interactions that underpin the biological activity of a compound.

Research on structurally related thiazolidine-4-one derivatives has demonstrated the utility of this approach in identifying key binding interactions. These studies reveal that the thiazolidine scaffold can effectively mimic transition states of enzymatic reactions or interact with key residues in a protein's active site. For instance, docking studies of 4-thiazolidinone derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH) have shown that the carbonyl group of the thiazolidinone ring can form crucial hydrogen bonds with amino acid residues like Tyrosine.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles derived from its analogs are directly applicable. The ester group at the 4-position, in place of a ketone, would alter the electronic and steric properties, influencing the types of interactions it can form. It is hypothesized that the ester moiety could act as a hydrogen bond acceptor.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable protein-ligand complex. In the rational design of new derivatives, molecular docking helps to predict how modifications to the parent structure will affect this binding energy. For example, adding a substituent to the thiazolidine ring could lead to new, favorable interactions with the protein, resulting in a lower binding energy and, potentially, higher biological activity.

Table 1: Illustrative Molecular Docking Data for Hypothetical this compound Derivatives against a Target Protein

| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -5.8 | SER-122, LEU-84 | Hydrogen Bond, Hydrophobic |

| 2-phenyl Derivative | -7.2 | TYR-230, SER-122, PHE-86 | π-π Stacking, Hydrogen Bond, Hydrophobic |

| 3-acetyl Derivative | -6.5 | ARG-150, LEU-84 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and based on typical findings for related thiazolidinone compounds to demonstrate the type of information generated from molecular docking studies.

Conformational Analysis and Theoretical Calculations